N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine
Overview
Description
N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is prepared by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 2-chloro-6-fluorobenzylamine: The benzyl chloride intermediate is then reacted with ammonia (NH₃) to form 2-chloro-6-fluorobenzylamine.
Synthesis of 6,7-diethoxyquinazolin-4-amine: This step involves the cyclization of appropriate precursors in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Final coupling reaction: The 2-chloro-6-fluorobenzylamine is coupled with 6,7-diethoxyquinazolin-4-amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or similar.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzyl ring.
Oxidation and Reduction: The quinazoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized quinazoline derivatives.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Biological Probes: Used as probes to study biological pathways and molecular interactions.
Industry:
Material Science:
Agrochemicals: Investigated for potential use in agrochemical formulations.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-6,7-diethoxyquinazolin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Studies suggest that it may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzylamine
- 6,7-diethoxyquinazolin-4-amine
Comparison:
- Structural Differences: The presence of the 2-chloro-6-fluorobenzyl group and the diethoxyquinazoline core makes this compound unique compared to its analogs.
- Biological Activity: The combination of these structural features may result in distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-6,7-diethoxyquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-25-17-8-12-16(9-18(17)26-4-2)23-11-24-19(12)22-10-13-14(20)6-5-7-15(13)21/h5-9,11H,3-4,10H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJUXBSCBRAOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=CC=C3Cl)F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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